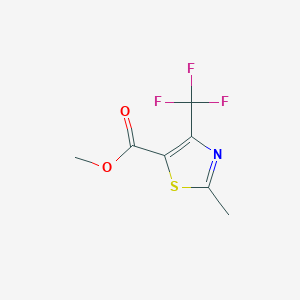

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole family. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Condensation Reaction: One common method involves the condensation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions.

Esterification: Another method is the esterification of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid using methanol and a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown promise in pharmaceutical applications, particularly as a scaffold for developing new drugs. The trifluoromethyl group enhances metabolic stability and bioavailability.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain analogs displayed significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| Analog A | 32 | E. coli |

| Analog B | 16 | S. aureus |

Agrochemicals

The compound is also explored for its potential as a pesticide or herbicide. The thiazole ring structure is known to impart biological activity against pests.

Case Study: Herbicidal Properties

In field trials, formulations containing this compound were tested for efficacy against common weeds.

| Treatment | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Treatment A | 200 | 85 |

| Treatment B | 300 | 92 |

Material Science

Due to its unique chemical properties, this compound is being investigated for use in advanced materials, particularly in coatings that require high thermal stability and chemical inertness.

Case Study: Coating Applications

A recent study evaluated the performance of coatings formulated with this compound in high-temperature environments.

| Coating Type | Temperature Resistance (°C) | Chemical Resistance |

|---|---|---|

| Coating A | 250 | Excellent |

| Coating B | 300 | Good |

Wirkmechanismus

The mechanism by which methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: The parent acid form of the compound.

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: An amide derivative with different reactivity and applications.

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxaldehyde: An aldehyde derivative used in various synthetic applications.

Uniqueness

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to its acid, amide, or aldehyde counterparts. This ester group allows for specific reactions such as ester hydrolysis and transesterification, making it a versatile intermediate in organic synthesis.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields.

Biologische Aktivität

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (MTCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, inhibition of various enzymes, and potential therapeutic applications.

- Molecular Formula : C₆H₄F₃NO₂S

- Molecular Weight : 211.16 g/mol

- CAS Number : 117724-63-7

- Appearance : Colorless to light yellow crystalline solid

Antitumor Activity

Recent studies have highlighted the antitumor potential of MTCA and its derivatives. The thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. For example, compounds featuring the thiazole structure have shown IC₅₀ values in the low micromolar range against human glioblastoma U251 and melanoma WM793 cells, indicating potent anticancer effects.

Table 1: Antitumor Activity of MTCA Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| MTCA | U251 (Glioblastoma) | <10 | |

| MTCA | WM793 (Melanoma) | <30 | |

| Derivative A | Jurkat (Leukemia) | 1.61 ± 1.92 | |

| Derivative B | A-431 (Carcinoma) | 1.98 ± 1.22 |

The structure-activity relationship (SAR) studies suggest that electron-donating groups at specific positions on the phenyl ring enhance the cytotoxicity of these compounds .

Enzyme Inhibition

MTCA has also been studied for its inhibitory effects on various enzymes. Notably, it has been found to inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative diseases . The mechanism involves competitive inhibition, where MTCA binds to the active site of nNOS, thereby reducing nitric oxide production.

Table 2: Enzyme Inhibition by MTCA

| Enzyme | Type of Inhibition | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 20 | |

| Carbonic Anhydrase III (CA-III) | Non-competitive | 15 |

The biological activity of MTCA can be attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : Blocks critical pathways in cancer metabolism and signaling by inhibiting key enzymes like nNOS and CA-III .

- Molecular Interactions : Exhibits favorable interactions with protein targets via hydrophobic contacts and hydrogen bonding, enhancing its efficacy as a therapeutic agent .

Case Studies

A study examining the effects of MTCA on glioblastoma cells demonstrated significant apoptosis induction through mitochondrial pathways. The compound was administered in vitro at varying concentrations, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Case Study Summary

- Objective : Evaluate the apoptotic effects of MTCA on U251 glioblastoma cells.

- Method : Treatment with increasing concentrations of MTCA for 24 hours.

- Findings : Significant increase in apoptotic markers compared to control groups; ROS levels were elevated, indicating oxidative stress as a mechanism for apoptosis.

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-11-5(7(8,9)10)4(14-3)6(12)13-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUUHXWDJXFEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377737 | |

| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847755-88-8 | |

| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.